

Mass spectrometry fragmentation pattern of 2-methylhexane

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Compound of Interest

Compound Name: 2-Methylhexane

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Mass Spectrometry of 2-Methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **2-methylhexane**. Understanding the characteristic fragmentation of this branched alkane is crucial for its unambiguous identification in complex mixtures, a common requirement in various research and development sectors, including petrochemical analysis, environmental screening, and metabolomics.

Core Principles of 2-Methylhexane Fragmentation

Under electron ionization, **2-methylhexane** (C_7H_{16}) undergoes a series of predictable fragmentation pathways. The initial event is the removal of an electron to form the molecular ion (M^+). Due to the high energy of electron impact (typically 70 eV), the molecular ion is often unstable and undergoes further fragmentation through the cleavage of C-C bonds. The stability of the resulting carbocation fragments is a primary determinant of the observed fragmentation pattern. In branched alkanes like **2-methylhexane**, fragmentation is favored at the branch point, as this leads to the formation of more stable secondary and tertiary carbocations.

Mass Spectrum of 2-Methylhexane

The mass spectrum of **2-methylhexane** is characterized by a series of fragment ions, with the most abundant peaks corresponding to the most stable carbocations formed. The molecular ion peak at m/z 100 is typically of low abundance.^[1]

Quantitative Fragmentation Data

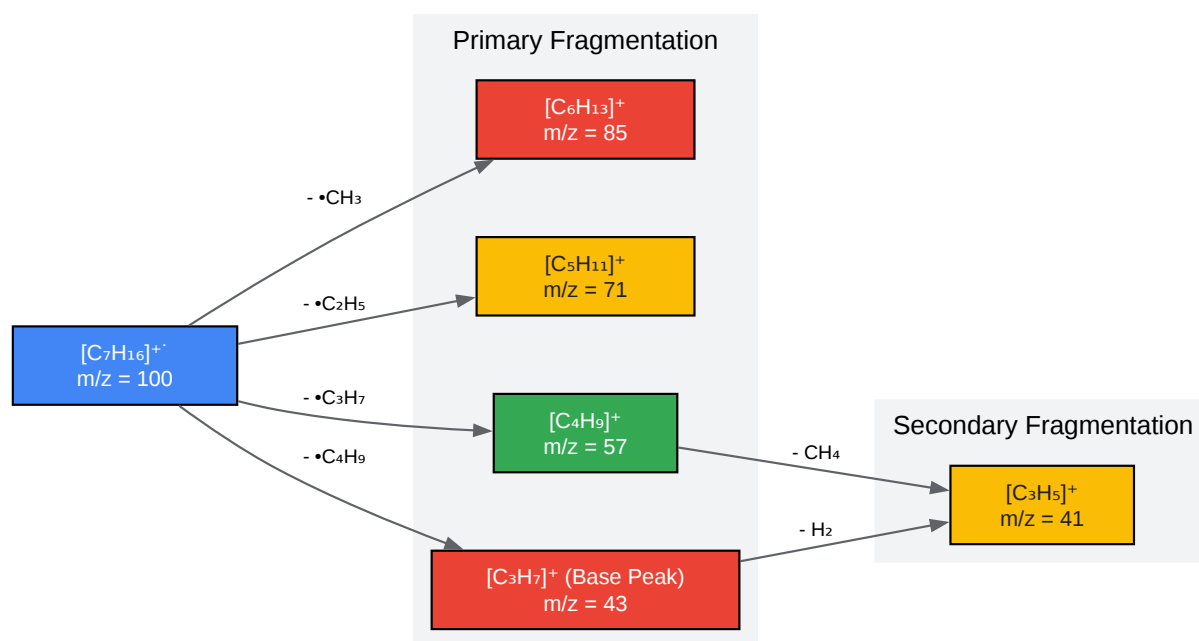
The table below summarizes the major fragment ions observed in the mass spectrum of **2-methylhexane**, their corresponding mass-to-charge ratio (m/z), and their relative intensity. The base peak, the most abundant fragment, is assigned a relative intensity of 100.

m/z	Proposed Fragment Ion	Relative Intensity (%)
27	$[C_2H_3]^+$	38
29	$[C_2H_5]^+$	45
39	$[C_3H_3]^+$	30
41	$[C_3H_5]^+$	65
42	$[C_3H_6]^+$	35
43	$[C_3H_7]^+$	100
56	$[C_4H_8]^+$	32
57	$[C_4H_9]^+$	50
71	$[C_5H_{11}]^+$	20
85	$[C_6H_{13}]^+$	15
100	$[C_7H_{16}]^+$ (Molecular Ion)	5

Note: Data is compiled and averaged from publicly available spectral databases.

Fragmentation Pathway

The major fragmentation pathways of **2-methylhexane** are initiated by the cleavage of C-C bonds. The formation of the most stable carbocations dictates the most prominent peaks in the mass spectrum.



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Figure 1. Fragmentation pathway of **2-methylhexane** in EI-MS.

The primary fragmentation of the **2-methylhexane** molecular ion (m/z 100) involves the loss of various alkyl radicals. The most significant fragmentation is the cleavage of the C3-C4 bond to lose a propyl radical ($\bullet C_3H_7$), forming a secondary butyl cation at m/z 57, or the loss of a butyl radical ($\bullet C_4H_9$) to form the isopropyl cation at m/z 43. The high stability of the secondary isopropyl cation makes the m/z 43 fragment the base peak in the spectrum.^[1] Other notable primary fragmentations include the loss of a methyl radical ($\bullet CH_3$) to yield an ion at m/z 85 and the loss of an ethyl radical ($\bullet C_2H_5$) to produce an ion at m/z 71. Further fragmentation of these primary ions can also occur, such as the loss of a neutral methane molecule (CH_4) from the m/z 57 ion to form an ion at m/z 41.

Experimental Protocol: Electron Ionization Mass Spectrometry of 2-Methylhexane

The following protocol outlines a general procedure for obtaining the mass spectrum of **2-methylhexane** using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source.
- Capillary GC column suitable for volatile hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).

2. Sample Preparation:

- Prepare a dilute solution of **2-methylhexane** in a volatile, high-purity solvent such as hexane or dichloromethane (e.g., 100 ppm).

3. GC-MS Parameters:

- Injector:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 °C
 - Split Ratio: 50:1 (can be adjusted based on sample concentration)
- Carrier Gas:
 - Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10 °C/min to 150 °C.
 - Final Hold: Hold at 150 °C for 2 minutes.

- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 20 - 120
 - Solvent Delay: 2 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

- Acquire the mass spectrum of the eluting **2-methylhexane** peak.
- Process the data to obtain a background-subtracted mass spectrum.
- Identify the molecular ion and major fragment ions.
- Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of **2-methylhexane**. The provided data and protocols can serve as a valuable resource for researchers and professionals in the accurate identification and characterization of this compound.

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References

- 1. C₇H₁₆ mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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